4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one
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Description
The compound belongs to the class of 1,2,4-triazoles, which are heterocyclic compounds containing a 1,2,4-triazole moiety. These compounds are known for their wide range of biological activities .
Molecular Structure Analysis
The compound contains a 1,2,4-triazole ring, a piperidine ring, and two phenyl rings. The presence of these rings may contribute to its potential biological activities .Chemical Reactions Analysis
1,2,4-Triazoles can undergo a variety of chemical reactions, including alkylation, acylation, and reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the 1,2,4-triazole ring could potentially increase its stability and the piperidine ring could influence its solubility .Scientific Research Applications
Molecular Docking and Anticancer Properties
A study on benzimidazole derivatives bearing 1,2,4-triazole, closely related in structure to the compound , delves into molecular stabilities, conformational analyses, and molecular docking studies as potential EGFR inhibitors for cancer treatment. These compounds exhibit significant anti-cancer activity, suggesting that the specified compound might also have applications in cancer research, particularly if it interacts similarly with biological targets (Karayel, 2021).
Antimicrobial Activities
Research on 1,2,4-triazole derivatives has demonstrated that these compounds possess good to moderate antimicrobial activities against various microorganisms. This insight is relevant for exploring the specified compound's potential in developing new antimicrobial agents, considering its structural similarity to these triazole derivatives (Bektaş et al., 2007).
Synthesis and Pharmacological Evaluation
Another study focused on the synthesis and evaluation of novel thiazolo-[3′,2′:2,3][1,2,4]triazolo[1,5-a]pyridine-9-carbonitrile derivatives, highlighting their significant antimicrobial activity. This research suggests the broad potential of triazole-containing compounds in pharmacological applications, which may extend to the specified compound, especially in terms of antimicrobial properties (Suresh, Lavanya, & Rao, 2016).
Antioxidant Activity
Compounds derived from marine red algae with structural elements similar to the specified compound have been found to possess potent radical-scavenging activity. These findings could imply potential antioxidant applications for the specified compound, warranting further investigation into its ability to mitigate oxidative stress (Duan, Li, & Wang, 2007).
Synthetic Methodologies and Biological Activities
Research on the synthesis of new 1,2,4-triazole analogues and their evaluation as antimicrobial agents demonstrates the versatility of triazole compounds in drug development. This research could inform the synthetic strategies and potential biological applications of the specified compound, particularly in the design of new antimicrobial drugs (Jadhav, Raundal, Patil, & Bobade, 2017).
properties
IUPAC Name |
3-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]-4-[(4-methylphenyl)methyl]-1H-1,2,4-triazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O3/c1-17-6-8-19(9-7-17)15-28-23(25-26-24(28)30)20-10-12-27(13-11-20)22(29)16-31-21-5-3-4-18(2)14-21/h3-9,14,20H,10-13,15-16H2,1-2H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVGYBTYKLMATJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=NNC2=O)C3CCN(CC3)C(=O)COC4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-methylbenzyl)-5-{1-[(3-methylphenoxy)acetyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one |
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